molecular formula C14H28ClNO B1451348 3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1185304-10-2

3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride

Cat. No. B1451348
CAS RN: 1185304-10-2
M. Wt: 261.83 g/mol
InChI Key: KFIYEFZQHAXBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185304-10-2 . It has a molecular weight of 261.84 and its molecular formula is C14H27NO•HCl . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H . This code provides a specific description of the molecule’s structure. The SMILES representation is C1CCC(CC1)CCOCC2CCCNC2.Cl , which also gives an idea of the molecular structure.

Scientific Research Applications

Lurasidone's Pharmacodynamics and Therapeutic Applications

Lurasidone is a novel antipsychotic drug with a distinctive pharmacodynamic profile. It demonstrates efficacy and safety in treating psychotic and major affective disorders. Its short-term efficacy in schizophrenia and acute bipolar depression is supported by randomized, controlled trials. Lurasidone's regulatory approval for schizophrenia and its unusual efficacy in acute bipolar depression, despite inconsistent findings in trials adding it to lithium or valproate for bipolar disorder, highlights the therapeutic potential of piperidine derivatives in psychiatric conditions (Pompili et al., 2018).

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the design of drugs across various therapeutic categories, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, cardio protectors, anti-inflammatories, and imaging agents. The flexibility of the piperazine nucleus in drug design, demonstrated by its inclusion in a multitude of pharmacologically active compounds, suggests that derivatives of piperidine and piperazine could have broad applications in scientific research and drug development (Rathi et al., 2016).

Piperine's Bioactive and Therapeutic Potential

Piperine, the active principle of black pepper, exhibits a range of bioactive effects, including antimicrobial action and various physiological effects beneficial to human health, such as immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor activities, and enhancing the bioavailability of therapeutic drugs and phytochemicals. The therapeutic potential of piperine, including its safety as a food additive and its non-genotoxicity, underscores the importance of exploring natural compounds and their derivatives in scientific research for health-enhancing and therapeutic applications (Srinivasan, 2007).

Safety and Hazards

“3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is labeled as an irritant . The Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information .

properties

IUPAC Name

3-(2-cyclohexylethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIYEFZQHAXBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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